molecular formula C9H14N2O2 B14854613 2-(4,6-Dimethoxypyridin-2-YL)ethanamine

2-(4,6-Dimethoxypyridin-2-YL)ethanamine

Cat. No.: B14854613
M. Wt: 182.22 g/mol
InChI Key: PCZGLYJLGAABEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dimethoxypyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 4 and 6 positions and an ethanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethoxypyridin-2-YL)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyridine.

    Formation of Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the 4,6-dimethoxypyridine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethoxypyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(4,6-Dimethoxypyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyridin-2-YL)ethanamine
  • 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine
  • 2-(4,6-Dimethylpyrimidin-2-YL)ethanamine dihydrochloride

Uniqueness

2-(4,6-Dimethoxypyridin-2-YL)ethanamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4,6-dimethoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2O2/c1-12-8-5-7(3-4-10)11-9(6-8)13-2/h5-6H,3-4,10H2,1-2H3

InChI Key

PCZGLYJLGAABEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.